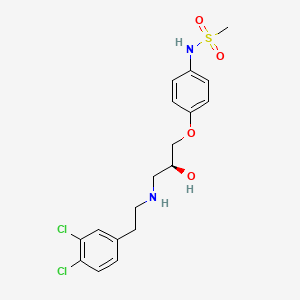
CAY10608
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10608 is a propanolamine compound known for its potent, selective, and non-competitive antagonism of the NR2B subunit of N-Methyl-D-aspartate (NMDA) receptors. NMDA receptors are calcium-permeable ligand-gated channels in the central nervous system that are activated by the binding of the co-agonists glutamate and glycine . This compound does not inhibit other NMDA receptor subunits (NR1, NR2A, NR2C, and NR2D) and has no significant effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate receptors . This compound is neuroprotective, preventing NMDA-triggered release of lactate dehydrogenase from cultured cortical neurons and reducing brain infarct volume resulting from transient ischemia via carotid artery occlusion .
Preparation Methods
The preparation of CAY10608 involves a series of synthetic routes and reaction conditions. The compound is synthesized through the reaction of 3-(2-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropylamine with 4-(methanesulfonyl)phenol . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to optimize yield and purity . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
CAY10608 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the phenyl or propanolamine moieties, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CAY10608 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in neuronal function and neuroprotection
Neuroprotection: The compound is investigated for its potential to protect neurons from excitotoxicity and ischemic damage
Ischemia Research: This compound is used in models of transient ischemia to study its effects on brain infarct volume and neuronal survival
Pharmacology: It serves as a tool compound to explore the pharmacological properties of NMDA receptor antagonists
Mechanism of Action
CAY10608 exerts its effects by selectively and non-competitively antagonizing the NR2B subunit of NMDA receptors . This antagonism prevents the excessive influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage . By blocking the NR2B subunit, this compound helps to protect neurons from damage caused by overactivation of NMDA receptors . The molecular targets and pathways involved include the NR2B subunit of NMDA receptors and downstream signaling pathways related to calcium homeostasis and neuronal survival .
Comparison with Similar Compounds
CAY10608 is unique in its selective antagonism of the NR2B subunit of NMDA receptors without affecting other subunits or related receptors . Similar compounds include:
Ifenprodil: Another NR2B-selective antagonist, but with different pharmacological properties and potency
Ro 25-6981: A selective NR2B antagonist with distinct chemical structure and effects
CP-101,606: An NR2B antagonist with neuroprotective properties similar to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool for research in neuroprotection and NMDA receptor pharmacology .
Properties
IUPAC Name |
N-[4-[(2S)-3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDXUZHLNJUMR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
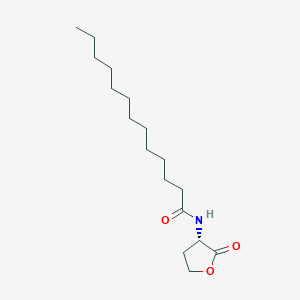
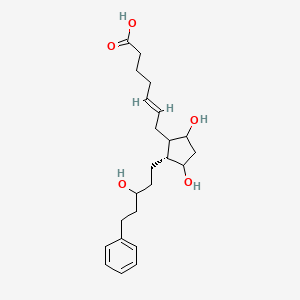
![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
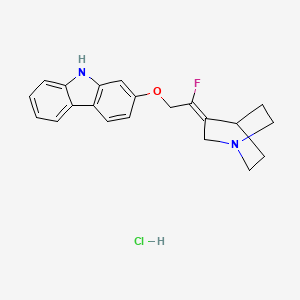
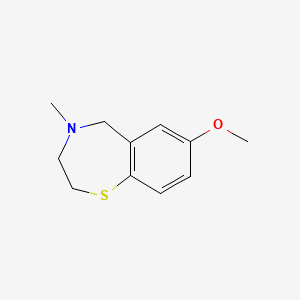
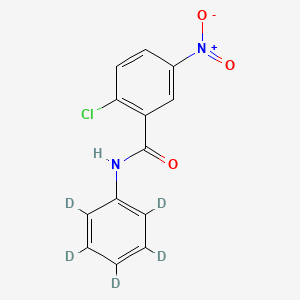
![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)
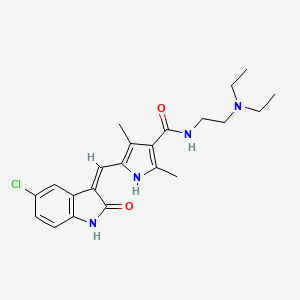
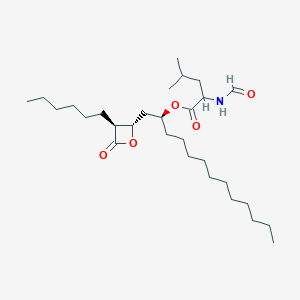

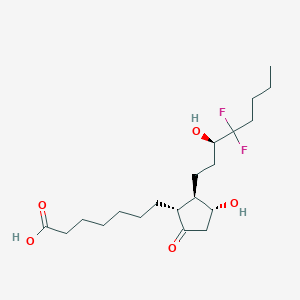
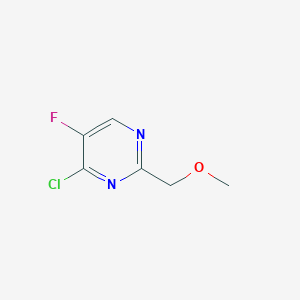
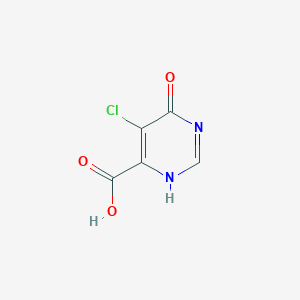
![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
